

# A Technical Review of Nirsevimab: The Monoclonal Antibody from the MELODY Trial

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## Compound of Interest

Compound Name: Melody

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## Introduction

Nirsevimab, marketed under the brand name Beyfortus, is a human, recombinant, immunoglobulin G1 kappa (IgG1k) monoclonal antibody developed for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease.[1][2] Developed jointly by AstraZeneca and Sanofi, nirsevimab represents a significant advancement in passive immunization strategies against RSV, a leading cause of hospitalization in infants.[1][3] This technical guide provides an in-depth review of nirsevimab, with a focus on its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data, including findings from the **MELODY** study.

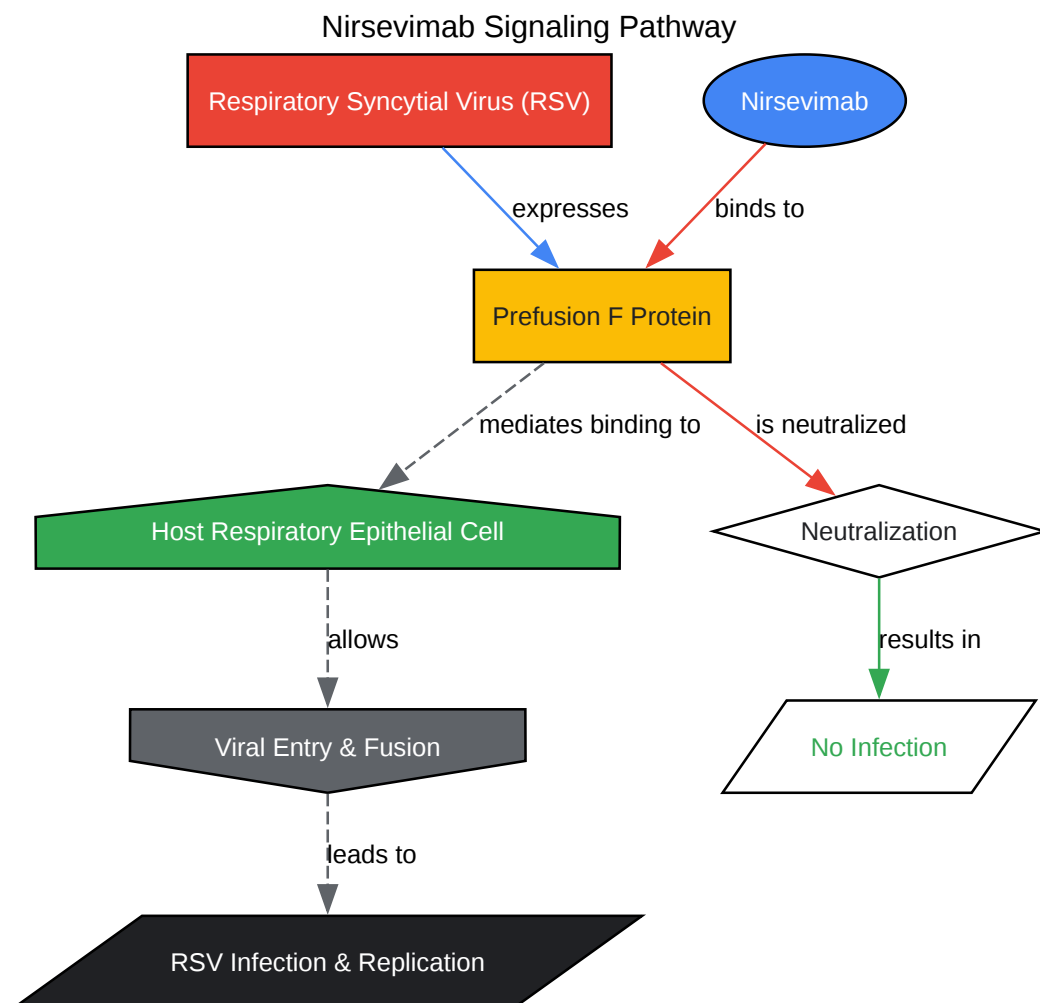
## Mechanism of Action

Nirsevimab's primary mechanism of action is the inhibition of viral entry into host cells.[4] It specifically targets the prefusion conformation of the RSV fusion (F) protein, a critical component for viral attachment and fusion with the host cell membrane.[1][4][5]

Key aspects of nirsevimab's mechanism of action include:

- **High-Affinity Binding:** Nirsevimab binds with high affinity to a highly conserved epitope on the prefusion F protein.[5][6] This binding site is located within the F1 and F2 subunits of the F protein.[6][7]

- **Conformational Locking:** By binding to the prefusion conformation, nirsevimab effectively "locks" the F protein in this state, preventing the conformational changes necessary for membrane fusion.
- **Neutralization of RSV:** This action neutralizes the virus, rendering it unable to infect respiratory epithelial cells.<sup>[8][9]</sup> Nirsevimab is effective against both RSV-A and RSV-B strains.<sup>[7]</sup>
- **Extended Half-Life:** Nirsevimab incorporates a triple amino acid substitution (YTE modification) in the fragment crystallizable (Fc) region. This modification increases its binding affinity to the neonatal Fc receptor (FcRn), which protects it from catabolism and significantly extends its serum half-life, allowing for season-long protection with a single dose.<sup>[4]</sup>



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Caption: Mechanism of action of Nirsevimab against RSV.

## Pharmacokinetics

The pharmacokinetic profile of nirsevimab is characterized by its long half-life, enabling a single-dose administration for an entire RSV season.

| Parameter                                  | Value                           | Reference |
|--|---------------------------------|-----------|
| Absorption                                 |                                 |           |
| Bioavailability                            | ~84%                            | [2][10]   |
| Time to Maximum Concentration (Tmax)       | 6 days (range 1-28 days)        | [2][10]   |
| Distribution                               |                                 |           |
| Volume of Distribution (for a 5 kg infant) | 477 mL                          | [11]      |
| Metabolism                                 | Degraded by proteolytic enzymes | [2][10]   |
| Elimination                                |                                 |           |
| Clearance (for a 5 kg infant)              | 3.42 mL/day                     | [11]      |
| Terminal Half-life                         | Approximately 71 days           | [10][11]  |

### Experimental Protocols: Pharmacokinetic Analysis

Serum concentrations of nirsevimab were measured using a validated enzyme-linked immunosorbent assay (ELISA).[12] A population pharmacokinetic (PK) model, characterized as a two-compartment model with first-order clearance and first-order absorption following intramuscular administration, was developed based on data from multiple clinical trials.[13] This model incorporated covariates such as body weight and postmenstrual age.[13]

## Clinical Studies: The MELODY Trial and Supporting Data

The efficacy and safety of nirsevimab have been evaluated in several pivotal clinical trials, most notably the **MELODY** Phase 3 trial.

### MELODY Trial (Phase 3)

The **MELODY** trial was a randomized, placebo-controlled study designed to evaluate the efficacy and safety of a single intramuscular dose of nirsevimab in healthy late preterm and term infants ( $\geq 35$  weeks gestational age) entering their first RSV season.<sup>[1]</sup>

| Endpoint  | Nirsevimab Group | Placebo Group | Efficacy (95% CI)    | P-value | Reference           |
|---|------------------|---------------|----------------------|---------|---------------------|
| Medically Attended RSV Lower Respiratory Tract Infection  | 1.2% (12/994)    | 5.0% (25/496) | 74.5% (49.6 to 87.1) | <0.001  | <a href="#">[1]</a> |
| Hospitalization for RSV-Associated Lower Respiratory Tract Infection (Pooled analysis with Phase 2b data) | 1%               | 3%            | 77.3% (50.3 to 89.7) | 0.0002  | <a href="#">[6]</a> |

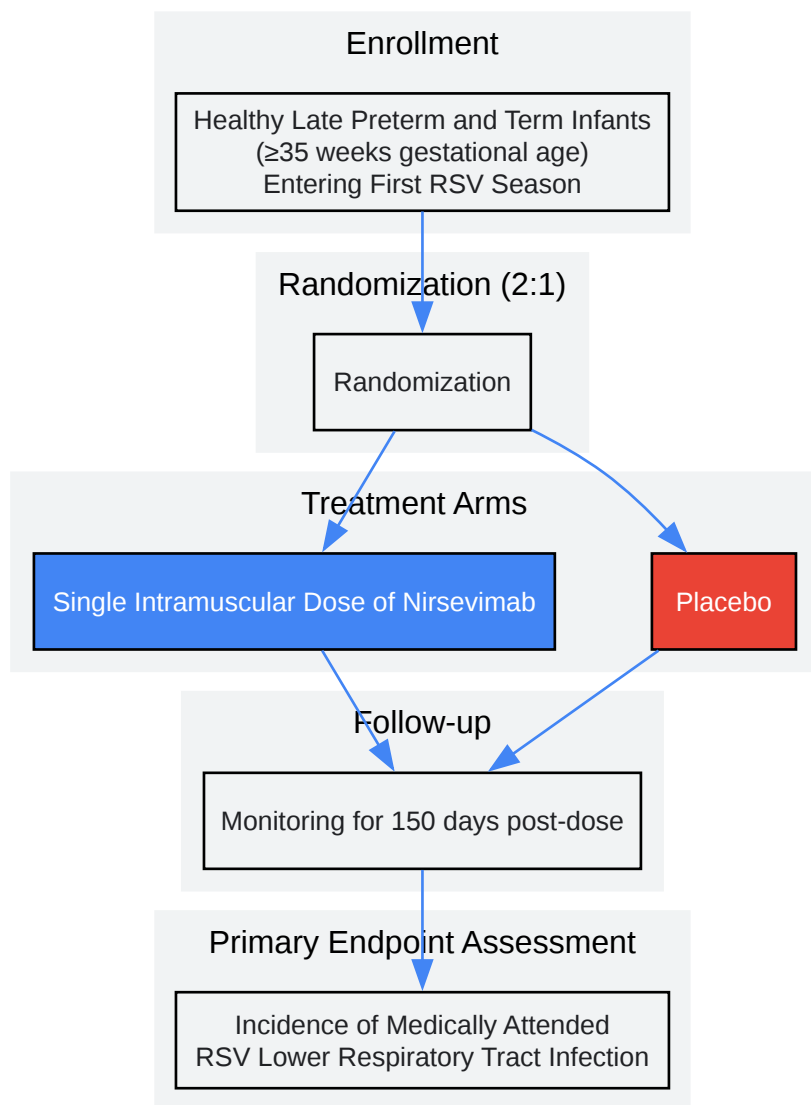
## HARMONIE Trial (Phase 3b, Real-World Evidence)

The HARMONIE trial provided real-world evidence of nirsevimab's effectiveness.

| Endpoint  | Efficacy | Reference            |
|---|----------|----------------------|
| Reduction in hospitalizations due to RSV-related lower respiratory tract disease        | 83.21%   | <a href="#">[14]</a> |
| Reduction in the incidence of all-cause lower respiratory tract disease hospitalization | 58.04%   | <a href="#">[14]</a> |

Experimental Protocols: Clinical Trial Design

## MELODY Phase 3 Clinical Trial Workflow



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